molecular formula C22H22N2O3 B4986767 N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide

N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide

Cat. No.: B4986767
M. Wt: 362.4 g/mol
InChI Key: GPKWIERQSLLQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” is a complex organic compound that features both anthracene and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the anthracene derivative: Starting with anthracene, oxidation reactions can introduce the 9,10-dioxo groups.

    Piperidine attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the anthracene moiety.

    Reduction: Reduction reactions might target the 9,10-dioxo groups, converting them to hydroxyl groups.

    Substitution: The piperidine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with anthracene and piperidine structures can act as catalysts in organic reactions.

    Materials Science: These compounds might be used in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Biological Probes: Used in fluorescence microscopy or other imaging techniques due to their unique optical properties.

Industry

    Dyes and Pigments: The compound’s structure might be useful in the synthesis of dyes or pigments.

    Polymers: Potential use in the development of novel polymers with specific properties.

Mechanism of Action

The mechanism of action for “N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like 9,10-anthraquinone.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide.

Uniqueness

“N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” is unique due to the combination of anthracene and piperidine moieties, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14(25)23(2)17-10-11-18(24-12-6-3-7-13-24)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h4-5,8-11H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWIERQSLLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.